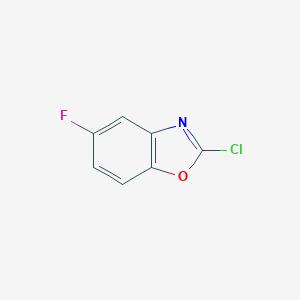

2-CHLORO-5-FLUOROBENZOXAZOLE

Description

Properties

IUPAC Name |

2-chloro-5-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKHKBJLBBASAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556862 | |

| Record name | 2-Chloro-5-fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135533-78-7 | |

| Record name | 2-Chloro-5-fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluorobenzoxazole from 2-Amino-4-fluorophenol

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-chloro-5-fluorobenzoxazole, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 2-amino-4-fluorophenol, and proceeds through a two-step reaction sequence involving cyclization to a benzoxazolinone intermediate followed by chlorination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Strategy Overview

The synthesis of this compound from 2-amino-4-fluorophenol is most effectively achieved through a two-step process. The initial step involves the cyclization of 2-amino-4-fluorophenol to form the intermediate, 5-fluoro-1,3-benzoxazol-2(3H)-one. This is typically accomplished using a phosgene equivalent, such as triphosgene, which is a safer, solid alternative to gaseous phosgene.[1][2][3] The subsequent step involves the chlorination of the benzoxazolinone intermediate to yield the final product, this compound. Reagents such as phosphorus pentachloride or a combination of sulfuryl chloride and a catalyst are commonly employed for this transformation.[4]

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis.

Step 1: Synthesis of 5-Fluoro-1,3-benzoxazol-2(3H)-one

This procedure details the cyclization of 2-amino-4-fluorophenol using triphosgene.

Materials:

-

2-Amino-4-fluorophenol

-

Triphosgene

-

Triethylamine (or another suitable base)

-

Toluene (or another suitable inert solvent)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-amino-4-fluorophenol (1 equivalent) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 equivalents) to the stirred solution.

-

In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.

-

Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 5-fluoro-1,3-benzoxazol-2(3H)-one by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Step 2: Synthesis of this compound

This procedure outlines the chlorination of the intermediate synthesized in Step 1.

Materials:

-

5-Fluoro-1,3-benzoxazol-2(3H)-one

-

Phosphorus pentachloride (PCl₅)

-

o-Dichlorobenzene (or another suitable high-boiling inert solvent)

-

Ice-cold water (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (for drying)

-

Standard laboratory glassware and equipment for high-temperature reactions

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize evolved HCl), and a thermometer, place phosphorus pentachloride (3-5 equivalents) and o-dichlorobenzene.[4]

-

Heat the mixture to 140-150 °C to dissolve the phosphorus pentachloride.[4]

-

Add the 5-fluoro-1,3-benzoxazol-2(3H)-one (1 equivalent) portion-wise to the hot solution, maintaining the temperature between 140-160 °C.

-

After the addition is complete, stir the reaction mixture at this temperature for an additional 30 minutes to 1 hour.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis. Yields are estimates based on similar reported reactions and may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Purity (%) |

| 1 | 2-Amino-4-fluorophenol | 5-Fluoro-1,3-benzoxazol-2(3H)-one | Triphosgene, Triethylamine | Toluene | 110 | 2-4 | 85-95 | >95 (after recrystallization) |

| 2 | 5-Fluoro-1,3-benzoxazol-2(3H)-one | This compound | Phosphorus pentachloride | o-Dichlorobenzene | 140-160 | 0.5-1 | 70-85 | >98 (after purification) |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Triphosgene: Although safer than phosgene gas, triphosgene can release phosgene upon heating or in the presence of nucleophiles. Handle with extreme caution in a well-ventilated fume hood.

-

Phosphorus pentachloride: Highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Solvents: Toluene and o-dichlorobenzene are flammable and have associated health risks. Use in a well-ventilated area and avoid ignition sources.

-

Acid/Base Handling: Hydrochloric acid and triethylamine are corrosive. Handle with care.

-

High Temperatures: The chlorination step is performed at high temperatures, posing a risk of burns. Use appropriate heating mantles and exercise caution.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available equipment.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-5-fluorobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorobenzoxazole is a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. As a derivative of the versatile benzoxazole scaffold, it is a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound. Drawing upon data from closely related analogs and established chemical principles, this document offers insights into its characteristics and highlights its promise in the development of targeted therapies, particularly in the fields of oncology and infectious diseases.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in public literature. However, its properties can be reliably estimated based on data from the parent compound, 2-chlorobenzoxazole, and predictive models.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 2-Chlorobenzoxazole (Experimental) |

| Molecular Formula | C₇H₃ClFNO | C₇H₄ClNO[1][2][3][4][5] |

| Molecular Weight | 171.56 g/mol | 153.57 g/mol [1][2][4][5] |

| Melting Point | Not available | 7 °C[2][4][5] |

| Boiling Point | ~206.9 °C (Predicted) | 201-202 °C[2][4] |

| Density | ~1.482 g/cm³ (Predicted) | 1.345 g/mL at 25 °C[2][4] |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, ethanol, and chloroform. | Not miscible in water.[2][5] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | Clear yellow liquid.[2] |

Note: The properties for this compound are largely predicted or extrapolated and should be confirmed by experimental analysis.

Spectral Data

Table 2: Spectral Data for 2-Chlorobenzoxazole

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm. |

| ¹³C NMR | Aromatic carbons appear in the range of 110-150 ppm. The carbon attached to the chlorine will have a characteristic chemical shift. |

| Mass Spec (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

| Infrared (IR) | Characteristic peaks for C=N, C-O, and C-Cl bonds are expected. Aromatic C-H stretching and bending vibrations will also be present. |

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of 2-chlorobenzoxazoles involves the chlorination of the corresponding 2-mercaptobenzoxazole or the reaction of a substituted 2-aminophenol with a suitable one-carbon synthon followed by chlorination. The following protocol is an adaptation of a known procedure for the synthesis of 2-chlorobenzoxazole.[1]

Reaction Scheme:

2-Amino-4-fluorophenol + Carbon Disulfide → 5-Fluoro-2-mercaptobenzoxazole → this compound

Materials:

-

2-Amino-4-fluorophenol

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)

-

Dimethylformamide (DMF) (catalyst)

-

Solvents (e.g., Ethanol, Dichloromethane)

-

Silica Gel for column chromatography

-

Petroleum Ether and Ethyl Acetate (eluents)

Procedure:

Step 1: Synthesis of 5-Fluoro-2-mercaptobenzoxazole

-

In a round-bottom flask, dissolve 2-amino-4-fluorophenol in ethanol.

-

Add a solution of potassium hydroxide in ethanol to the flask.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5-fluoro-2-mercaptobenzoxazole.

Step 2: Synthesis of this compound

-

Suspend the synthesized 5-fluoro-2-mercaptobenzoxazole in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux for several hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound.

Applications in Drug Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of chloro and fluoro substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Anticancer Activity: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[6] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Substituted benzoxazoles have emerged as potent inhibitors of VEGFR-2. The 5-chloro substitution on the benzoxazole ring has been shown to be important for anticancer activity.

The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade involving pathways such as PLCγ-PKC-Raf-MEK-MAPK, PI3K/AKT, and others, ultimately leading to endothelial cell proliferation, migration, and survival.[7][8] this compound derivatives could potentially inhibit this pathway by competing with ATP for binding to the kinase domain of VEGFR-2.

Antimicrobial Activity

Benzoxazole derivatives are known to possess a broad spectrum of antimicrobial activities against bacteria and fungi.[9] Computational studies suggest that one of the potential mechanisms of antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[9][10]

The proposed mechanism involves the benzoxazole derivative binding to the active site of DNA gyrase, thereby preventing it from carrying out its function of supercoiling and uncoiling DNA during replication and transcription. This leads to the inhibition of bacterial growth and eventual cell death.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While experimental data on the compound itself is limited, analysis of related structures provides a strong basis for its potential utility in drug discovery. Its predicted physicochemical properties suggest good drug-like characteristics. The adaptable synthesis protocols make it an accessible building block for medicinal chemists. Based on the established biological activities of substituted benzoxazoles, this compound derivatives are attractive candidates for further investigation as anticancer agents targeting VEGFR-2 and as novel antimicrobial compounds. This technical guide serves as a foundational resource to encourage and support further research into this promising molecule.

References

- 1. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chlorobenzoxazole | 615-18-9 [chemicalbook.com]

- 3. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chlorobenzoxazole 99 615-18-9 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science [eurekaselect.com]

2-CHLORO-5-FLUOROBENZOXAZOLE CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-5-fluorobenzoxazole, including its fundamental chemical properties. While detailed experimental protocols and specific signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide offers insights into the broader class of benzoxazoles, their synthesis, and their significance in medicinal chemistry.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 135533-78-7[1][2][3] |

| Molecular Formula | C₇H₃ClFNO[1][2][3] |

| Molecular Weight | 171.56 g/mol [1][2] |

The Benzoxazole Scaffold in Drug Discovery

Benzoxazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities.[2] The benzoxazole core is a key feature in numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs like flunoxaprofen and muscle relaxants such as chlorzoxazone.[2] These compounds are known to exhibit a range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihistaminic properties.[2] The specific substitutions on the benzoxazole ring are critical in defining the compound's biological activity and potency. For instance, chloro-substituted benzoxazoles have demonstrated significant antimicrobial and anticancer activities.

Representative Synthesis of a Substituted Benzoxazole

Materials:

-

2-Amino-4-chloro-5-fluorophenol

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol (EtOH)

-

Lewis acid catalyst (e.g., Nickel(II) sulfate)

-

Ethyl acetate (EtOAc)

-

Brine solution

Procedure:

-

A solution of 2-amino-4-chloro-5-fluorophenol (1.0 mmol) is prepared in ethanol (10 mL).

-

The substituted aromatic aldehyde (1.0 mmol) is added to the solution.

-

A catalytic amount of a Lewis acid like NiSO₄ (10 mol%) is introduced.[1]

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

Reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate (20 mL) and washed with water and brine.[1]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2-substituted-6-chloro-5-fluorobenzoxazole.[1]

Caption: Generalized workflow for the synthesis of a substituted benzoxazole.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific, publicly available research detailing the signaling pathways modulated by this compound. The biological activity of benzoxazole derivatives is highly dependent on their substitution patterns. For example, some benzoxazole compounds have been investigated for their potential to inhibit enzymes like PARP-2, which is involved in DNA repair and could be a target in cancer therapy.[4] Other studies have explored the molecular docking of benzoxazole derivatives with the main protease of COVID-19, suggesting potential antiviral applications.[2] However, without specific studies on this compound, its precise mechanism of action and biological targets remain to be elucidated. Further research is required to understand its pharmacological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-5-fluorobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-chloro-5-fluorobenzoxazole. Due to the absence of experimentally acquired and published spectra for this specific compound in the searched literature, the data presented herein is a well-reasoned prediction based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. This document also includes a standardized experimental protocol for the acquisition of NMR spectra for small organic molecules and visual diagrams to illustrate the molecular structure and a general experimental workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the known spectral data of 2-chlorobenzoxazole and the expected influence of the fluorine substituent at the 5-position, including its characteristic coupling with neighboring protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ~7.80 - 7.70 | Doublet of doublets (dd) | J(H,H) ≈ 9.0, J(H,F) ≈ 4.5 | H-7 |

| ~7.50 - 7.40 | Doublet of doublets (dd) | J(H,H) ≈ 9.0, J(H,F) ≈ 2.5 | H-4 |

| ~7.30 - 7.20 | Triplet of doublets (td) | J(H,H) ≈ 9.0, J(H,F) ≈ 9.0 | H-6 |

Disclaimer: The chemical shifts and coupling constants are estimates and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) | Assignment |

| ~160.0 - 157.0 | Large (¹JCF) | C-5 |

| ~152.0 - 150.0 | C-2 | |

| ~149.0 - 147.0 | C-3a | |

| ~142.0 - 140.0 | C-7a | |

| ~118.0 - 116.0 | Small (²JCF or ³JCF) | C-7 |

| ~115.0 - 113.0 | Small (²JCF or ³JCF) | C-6 |

| ~110.0 - 108.0 | Small (²JCF or ³JCF) | C-4 |

Disclaimer: The chemical shifts and coupling constants are estimates and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.[1]

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.

-

Filter the solution into a standard 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition [2]

-

The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz for optimal resolution.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, using the solvent deuterium lock signal.

For ¹H NMR Spectroscopy: [1]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16, depending on the sample concentration.

-

For ¹³C NMR Spectroscopy: [1]

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: ~200-240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Apply a baseline correction.

-

Reference the spectrum. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.

Mandatory Visualizations

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-5-fluorobenzoxazole

Disclaimer: As of the latest literature review, the specific crystal structure of 2-chloro-5-fluorobenzoxazole has not been reported in publicly accessible crystallographic databases. Consequently, this guide will provide a comprehensive overview of the theoretical framework and a generalized experimental protocol for the crystal structure analysis of a small organic molecule such as this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement is crucial for elucidating structure-activity relationships (SAR), predicting molecular interactions, and designing novel derivatives with enhanced properties. X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a molecule, providing detailed information on bond lengths, bond angles, and intermolecular interactions. This guide outlines the typical workflow and data analysis involved in such a study.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the initial stages of sample handling and crystallization experiments.

| Property | Value |

| Molecular Formula | C₇H₃ClFNO |

| Molecular Weight | 171.56 g/mol |

| CAS Number | 135533-78-7 |

| Appearance | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Table 1: Physicochemical properties of this compound.

Generalized Experimental Protocol for Crystal Structure Analysis

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the atomic model.

The synthesis of this compound can be approached through various synthetic routes, often involving the cyclization of a substituted 2-aminophenol derivative. A plausible synthetic pathway could involve the reaction of 2-amino-4-fluorophenol with a suitable carbonyl source to form the benzoxazole ring, followed by a chlorination step.

It is imperative that the synthesized compound is purified to the highest possible degree, as impurities can significantly hinder crystallization. Common purification techniques for small organic molecules include recrystallization, column chromatography, and sublimation. The purity of the final product should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The growth of high-quality single crystals is often the most challenging step in a crystallographic analysis. A variety of techniques can be employed, and the optimal conditions are typically determined through systematic screening.

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often guided by the solubility data of the compound.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves rotating the crystal and collecting the diffraction pattern at various orientations.

| Parameter | Typical Value/Instrument |

| Instrument | Bruker D8 VENTURE, Rigaku XtaLAB Synergy, or similar |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | 100 K (cryo-cooled to minimize thermal motion) |

| Detector | CMOS or CCD detector |

| Data Collection Strategy | ω and φ scans |

| Software | APEX, CrysAlisPro, or similar for data collection and processing |

Table 2: Typical parameters for X-ray diffraction data collection.

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXT or SIR.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process refines the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data for this compound

While the actual crystal structure is unknown, a hypothetical set of crystallographic data for a small organic molecule like this compound is presented in Table 3 for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 645 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.76 |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (GOF) | ~1.0 |

Table 3: Hypothetical crystallographic data for this compound.

Visualizations

Visual representations are critical for understanding the experimental workflow and the resulting molecular structure.

Caption: Experimental workflow for crystal structure analysis.

Caption: 2D representation of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its analysis. The methodologies described are standard practices in small molecule crystallography and serve as a valuable resource for researchers in the field. The successful elucidation of this structure would undoubtedly contribute to a deeper understanding of its chemical behavior and pave the way for its rational application in drug design and materials science.

solubility of 2-CHLORO-5-FLUOROBENZOXAZOLE in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-fluorobenzoxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development.[1][2] Poor solubility can present significant challenges during these processes.[3][4] This technical guide addresses the solubility of this compound, providing a framework for its determination and application.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, this guide furnishes detailed experimental protocols for researchers to determine these values. The following sections offer standardized methods for solubility determination and a template for the systematic presentation of the resulting data. Additionally, a general synthesis pathway for benzoxazole derivatives is provided for contextual understanding.

Data Presentation: Solubility of this compound

To facilitate clear and comparative analysis, all experimentally determined solubility data should be organized systematically. The following table provides a recommended structure for summarizing such data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Reference |

| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Gravimetric | Internal Lab Report |

| e.g., Acetone | e.g., 25 | Data to be determined | e.g., UV-Vis Spectroscopy | Internal Lab Report |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Gravimetric | Internal Lab Report |

| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Gravimetric | Internal Lab Report |

| e.g., N,N-Dimethylformamide | e.g., 25 | Data to be determined | e.g., UV-Vis Spectroscopy | Internal Lab Report |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on standardized experimental protocols. Two common and reliable methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility.[3][5][6] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[5]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or flasks with secure caps

-

Thermostatic shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.

-

Filtration: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe and pass it through a syringe filter to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Record the exact volume or weight of the solution transferred.

-

Drying and Weighing: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue drying until a constant weight is achieved.[5]

-

Calculation: The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate (mL) * 100

UV-Vis Spectroscopic Method

This method is particularly useful for compounds that have a chromophore and for determining lower solubilities.[7][8] It requires the creation of a standard calibration curve.

Materials:

-

This compound

-

Selected organic solvent(s) (UV grade)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Materials for preparing the saturated solution as in the gravimetric method.

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to create standards of varying known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution: Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).

-

Sample Analysis:

-

Take a precise aliquot of the clear, filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation: Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and synthetic workflows relevant to working with this compound.

Caption: Workflow for determining solubility via the gravimetric method.

Caption: General reaction pathway for the synthesis of benzoxazoles.[2][9]

Conclusion

The solubility of this compound in organic solvents is a fundamental physical property essential for its effective use in research and development. While specific data is sparse, this guide provides robust and validated experimental protocols that enable researchers to determine solubility in a consistent and reliable manner. The systematic documentation of this data, as suggested, will contribute to a more comprehensive understanding of this compound's physicochemical properties, thereby facilitating its application in the development of new therapeutics and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Reaction Mechanism for the Formation of 2-Chloro-5-fluorobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2-chloro-5-fluorobenzoxazole, a key intermediate in the development of various pharmaceutical compounds. The document details the reaction mechanism, experimental protocols, and relevant data, presented in a clear and structured format to support research and development activities in medicinal chemistry and organic synthesis.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry due to its prevalence as a structural motif in a variety of biologically active molecules. The benzoxazole core, coupled with the reactivity imparted by the 2-chloro substituent and the electronic properties of the fluorine atom at the 5-position, makes it a versatile building block for the synthesis of novel therapeutic agents. This guide focuses on the most common and efficient method for its preparation: the reaction of 2-amino-4-fluorophenol with triphosgene.

Reaction Mechanism

The formation of this compound from 2-amino-4-fluorophenol and triphosgene proceeds through a two-step, one-pot reaction. The mechanism involves the initial formation of an intermediate, 5-fluoro-2-benzoxazolinone, which is subsequently chlorinated at the 2-position.

Step 1: Formation of 5-fluoro-2-benzoxazolinone

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-4-fluorophenol on one of the carbonyl carbons of triphosgene. Triphosgene serves as a safer, solid phosgene equivalent, which in the presence of a base like triethylamine, generates phosgene in situ. The resulting intermediate undergoes an intramolecular cyclization via the attack of the hydroxyl group on the newly formed carbamoyl chloride, leading to the formation of 5-fluoro-2-benzoxazolinone with the elimination of hydrogen chloride.

Step 2: Chlorination of 5-fluoro-2-benzoxazolinone

The second phase of the reaction involves the chlorination of the intermediate benzoxazolinone. In the presence of excess triphosgene and a suitable base, the benzoxazolinone is converted to this compound. This transformation is believed to proceed through the formation of a chloroformate intermediate, followed by the elimination of carbon dioxide and a chloride ion to yield the final product. A patent describes a similar preparation of 2-chlorobenzoxazoles from o-aminophenol using solid triphosgene as a chlorinating agent. Another established method for the chlorination of benzoxazolinones involves the use of reagents like phosphorus pentachloride[1].

A visual representation of the proposed reaction pathway is provided below.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established methods for the synthesis of analogous compounds.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-fluorophenol | 127.10 | 10.0 g | 0.0787 |

| Triphosgene | 296.75 | 11.6 g | 0.0391 |

| Triethylamine | 101.19 | 22.0 mL | 0.158 |

| Toluene | - | 200 mL | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is charged with 2-amino-4-fluorophenol (10.0 g, 0.0787 mol) and toluene (150 mL).

-

Addition of Base: Triethylamine (22.0 mL, 0.158 mol) is added to the suspension with stirring.

-

Addition of Triphosgene: A solution of triphosgene (11.6 g, 0.0391 mol) in toluene (50 mL) is added dropwise to the stirred suspension at room temperature over a period of 30 minutes. An exothermic reaction is observed, and the temperature is maintained below 40°C using a water bath.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure to give the crude product.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford this compound as a solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar reactions reported in the literature.

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| This compound | C₇H₃ClFNO | 171.56 | 13.5 | 10.8 | ~80 |

Spectroscopic Data

Expected Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.60 (m, 3H, Ar-H). The fluorine atom will introduce splitting to the aromatic protons.

-

¹³C NMR (CDCl₃, 100 MHz): δ 110.0 (d, JCF), 112.0 (d, JCF), 125.0, 142.0, 148.0 (d, JCF), 151.0, 155.0. The carbon signals will show coupling with the fluorine atom.

-

Mass Spectrometry (EI): m/z (%) = 171 (M⁺, 100), 173 (M⁺+2, 33), 136, 108. The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) will be a key feature in the mass spectrum[2].

-

Infrared (KBr): νmax 1630 (C=N), 1580, 1480 (aromatic C=C), 1250 (C-O), 1100 (C-F), 750 (C-Cl) cm⁻¹.

For comparison, the reported spectroscopic data for 2-chlorobenzoxazole is as follows:

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ 7.35 (m, 2H), 7.55 (m, 1H), 7.75 (m, 1H)[3] |

| ¹³C NMR (DMSO-d₆) | δ 110.6, 120.1, 124.8, 125.4, 141.6, 149.9, 153.2[4] |

| Mass Spectrum (EI, m/z) | 153 (M⁺), 155 (M⁺+2), 118, 90[2] |

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The described reaction mechanism and experimental protocol, based on established chemical principles, offer a reliable method for the preparation of this important pharmaceutical intermediate. The provided data serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions may be necessary to achieve higher yields and purity, depending on the specific laboratory setup and scale of the synthesis.

References

A Comprehensive Technical Guide to the Discovery and Synthetic History of Fluorinated Benzoxazoles

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities. When combined with fluorine, an element known for its unique ability to modulate the physicochemical and pharmacokinetic properties of molecules, the resulting fluorinated benzoxazoles represent a particularly valuable class of compounds in drug discovery.[1][2] The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, often leading to compounds with superior therapeutic profiles.[3] This guide provides an in-depth exploration of the discovery, synthetic evolution, and key applications of fluorinated benzoxazoles.

Seminal Discoveries and Pharmacological Significance

The strategic incorporation of fluorine into the benzoxazole core has led to the development of significant therapeutic agents. Fluorinated benzoxazoles have demonstrated a vast array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[4][5] Two prominent examples that highlight the success of this scaffold are Flunoxaprofen and Tafamidis.

-

Flunoxaprofen: A chiral non-steroidal anti-inflammatory drug (NSAID), Flunoxaprofen emerged as a potent agent for treating osteoarthritis and rheumatoid arthritis.[6] Its mechanism of action was found to be related to the inhibition of leukotriene synthesis, distinguishing it from many NSAIDs that primarily target prostaglandin synthesis.[6][7] Although its clinical use was halted due to concerns of potential hepatotoxicity, Flunoxaprofen remains a key historical example of a successful fluorinated benzoxazole drug.[6]

-

Tafamidis: A modern blockbuster drug, Tafamidis is used for the treatment of transthyretin-related hereditary amyloidosis (ATTR), a rare and fatal neurodegenerative disease.[8] It functions as a kinetic stabilizer of the transthyretin (TTR) protein, preventing its dissociation into amyloidogenic monomers.[8] The development of Tafamidis showcases the continued relevance and therapeutic potential of the fluorinated benzoxazole core in addressing challenging diseases.

The benzoxazole moiety is also recognized as a bioisostere for the carboxylic acid group.[9][10] This bioisosteric replacement can improve pharmacokinetic properties by replacing an ionizable group with a neutral, metabolically stable heterocycle, thereby enhancing membrane permeability and oral bioavailability.[11][12]

Key Synthetic Methodologies

The synthesis of the benzoxazole ring system typically involves the condensation of a 2-aminophenol with a carboxylic acid derivative or an aldehyde.[13] Over the years, various methods have been developed to accommodate different functional groups and improve reaction efficiency, particularly for the synthesis of complex, fluorinated analogues.

The synthesis of Flunoxaprofen is a multi-step process that constructs the benzoxazole core via acylation and subsequent cyclization. The key steps involve the formation of an aminophenol intermediate which is then coupled with p-fluorobenzoyl chloride.[6]

Several synthetic routes to Tafamidis have been reported. A highly efficient and practical approach utilizes a zinc and methanesulfonic acid (MsOH) mediated intramolecular reductive cyclisation.[14][15] This method avoids harsh conditions and the need for column chromatography, making it suitable for large-scale synthesis.[15] The process starts from the readily available 3-hydroxy-4-nitrobenzoic acid.[14]

Another common approach involves the direct condensation of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride, followed by a dehydration cyclization reaction under acidic conditions to form the benzoxazole ring.[16]

Data Presentation: Properties of Key Fluorinated Benzoxazoles

The following table summarizes the key properties of Flunoxaprofen and Tafamidis for easy comparison.

| Property | Flunoxaprofen | Tafamidis |

| IUPAC Name | (2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid[6] | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid |

| CAS Number | 66934-18-7[6] | 594839-88-0[8] |

| Molecular Formula | C₁₆H₁₂FNO₃[6] | C₁₄H₇Cl₂NO₃ |

| Molar Mass | 285.27 g·mol⁻¹[6] | 308.12 g·mol⁻¹ |

| Therapeutic Class | Non-steroidal anti-inflammatory drug (NSAID)[6] | Transthyretin Kinetic Stabilizer[8] |

| Key Indication | Osteoarthritis, Rheumatoid Arthritis[6] | Transthyretin Amyloidosis (ATTR)[14] |

Detailed Experimental Protocols

The protocols provided below are representative of the synthetic methods discussed in the literature.

This protocol is adapted from the general synthetic strategy described in the literature.[6]

-

Preparation of 4-amino-3-hydroxyphenyl propanoic acid (Aminophenol Intermediate):

-

Step A (Phenol Formation): 2-(4-aminophenyl)propanenitrile is subjected to a Sandmeyer reaction. The amine is diazotized with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to yield the corresponding phenol.

-

Step B (Nitration): The resulting phenol is nitrated at the position ortho to the hydroxyl group using a standard nitrating mixture (e.g., nitric acid in sulfuric acid).

-

Step C (Reduction): The nitro group is reduced to an amine using a reducing agent such as stannous chloride (SnCl₂) or through catalytic hydrogenation (H₂/Pd) to give the aminophenol precursor.

-

Step D (Nitrile Hydrolysis): The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, 4-amino-3-hydroxyphenyl propanoic acid.

-

-

Acylation and Cyclization to Flunoxaprofen:

-

The aminophenol intermediate from the previous step is acylated with p-fluorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form an amide intermediate.

-

The resulting amide undergoes intramolecular cyclization upon heating, often in the presence of an acid catalyst or dehydrating agent, to form the benzoxazole ring, yielding racemic Flunoxaprofen.

-

The final product is purified by recrystallization from a suitable solvent system like acetone-water or acetic acid.[17]

-

This protocol is based on the zinc-MsOH mediated reductive cyclisation method.[14]

-

Preparation of 3-(3,5-dichlorobenzoyloxy)-4-nitrobenzoic acid (Intermediate 4):

-

To a solution of 3-hydroxy-4-nitrobenzoic acid (1 equivalent) in aqueous isopropanol, add potassium carbonate (K₂CO₃) as a base.

-

Cool the mixture to 0-10 °C.

-

Slowly add 3,5-dichlorobenzoyl chloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir for 2 hours at 0-10 °C, then for another 2 hours at 20-30 °C.

-

Upon completion (monitored by TLC), the product precipitates. The solid is collected by filtration and washed to afford the intermediate ester in approximately 75% yield.

-

-

Reductive Cyclization to Tafamidis:

-

To a reaction vessel, add the intermediate ester from the previous step (1 equivalent) and methanesulfonic acid (MsOH).

-

Add zinc powder (3-5 equivalents) portion-wise to the mixture.

-

Heat the reaction mixture to 100–110 °C for approximately 2 hours.

-

Monitor the reaction progress by TLC.

-

Once complete, quench the reaction by pouring the mixture into ice-cooled water.

-

The precipitated product (Tafamidis) is collected by filtration and purified by recrystallization from isopropanol to yield the final product in approximately 58% yield.[14]

-

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory setting, with all appropriate safety precautions.

References

- 1. researchgate.net [researchgate.net]

- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flunoxaprofen - Wikipedia [en.wikipedia.org]

- 7. Flunoxaprofen, a new non-steroidal anti-inflammatory drug, does not interfere with prostaglandin synthesis in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. drughunter.com [drughunter.com]

- 13. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. data.epo.org [data.epo.org]

- 17. Flunoxaprofen [drugfuture.com]

Basic characterization of 2-CHLORO-5-FLUOROBENZOXAZOLE

For Researchers, Scientists, and Drug Development Professionals

Catalogue Number: B018288 CAS Number: 135533-78-7

Introduction

2-Chloro-5-fluorobenzoxazole is a halogenated heterocyclic compound that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoxazole core, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a compound of interest for the development of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Data

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 135533-78-7 | [1] |

| Molecular Formula | C₇H₃ClFNO | [1] |

| Molecular Weight | 171.56 g/mol | Supplier Data |

| Appearance | Predicted: Off-white to light yellow solid | Based on similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Based on structural similarity |

| Storage | 2-8°C, under inert atmosphere | Supplier recommendation |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons expected in the range of 7.0-8.0 ppm. The fluorine and chlorine substituents will influence the chemical shifts and coupling constants of the three aromatic protons. |

| ¹³C NMR | Aromatic carbons expected in the range of 110-160 ppm. The carbon attached to the chlorine, fluorine, and the carbons of the oxazole ring will have distinct chemical shifts. |

| IR (Infrared) | Characteristic peaks for C=N stretching (around 1650 cm⁻¹), C-O-C stretching (around 1250 cm⁻¹), C-Cl stretching (around 750 cm⁻¹), and C-F stretching (around 1200 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 171 and 173 in a ~3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). |

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a plausible synthetic route can be devised based on general methods for the preparation of 2-chlorobenzoxazoles. A common approach involves the cyclization of an appropriately substituted 2-aminophenol derivative.

One potential pathway starts from 2-amino-4-fluorophenol. This starting material can be formylated to give N-(5-fluoro-2-hydroxyphenyl)formamide, which can then undergo a cyclization and chlorination reaction, for example, using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the target molecule.

Reactivity

The reactivity of this compound is dictated by the electrophilic nature of the carbon at the 2-position of the benzoxazole ring, which is further activated by the chlorine atom, a good leaving group. This makes the compound susceptible to nucleophilic substitution reactions.

Common reactions include:

-

Amination: Reaction with primary or secondary amines to introduce a substituted amino group at the 2-position.

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to form 2-alkoxy or 2-aryloxy benzoxazoles.

-

Thiolation: Reaction with thiols to yield 2-thioether substituted benzoxazoles.

-

Cross-coupling reactions: The C-Cl bond can potentially participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds at the 2-position.

The fluorine atom at the 5-position is generally less reactive towards nucleophilic aromatic substitution compared to the chlorine at the 2-position. However, its electron-withdrawing nature influences the overall reactivity of the aromatic ring.

Experimental Protocols

Due to the lack of specific literature, detailed experimental protocols for the synthesis and reactions of this compound are not provided. Researchers should adapt general procedures for similar benzoxazole derivatives, with careful optimization of reaction conditions. Standard laboratory techniques for handling halogenated and potentially hazardous materials should be followed.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of a diverse range of compounds with potential applications in:

-

Medicinal Chemistry: As a scaffold for the development of new drug candidates. Benzoxazole derivatives have been reported to possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of fluorine can enhance metabolic stability and binding affinity.

-

Agrochemicals: For the synthesis of novel pesticides and herbicides.

-

Materials Science: As a building block for functional organic materials, such as dyes, fluorescent probes, and organic electronics.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. Based on the data for structurally similar compounds like 2-chlorobenzoxazole, the following precautions are recommended:

-

Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

If swallowed, call a poison center or doctor if you feel unwell.

-

Always consult the supplier-specific SDS for detailed safety information before handling this compound.

Conclusion

This compound is a promising building block for synthetic chemistry, offering a versatile platform for the development of novel compounds in various fields. While detailed experimental data for this specific molecule is currently limited, its predicted reactivity, based on the well-established chemistry of 2-chlorobenzoxazoles, highlights its potential for constructing diverse molecular architectures. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its synthetic utility.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-5-fluorobenzoxazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorobenzoxazole is a halogenated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. The presence of the benzoxazole core, a privileged structure in drug discovery, combined with the strategic placement of chlorine and fluorine atoms, imparts unique physicochemical properties that make it an attractive starting point for the synthesis of novel therapeutic agents. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the fluorine atom at the 5-position can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Detailed protocols for the synthesis of derivatives and relevant biological assays are provided, along with quantitative data to support their potential as therapeutic leads.

I. Synthesis of 2-Substituted-5-fluorobenzoxazole Derivatives

This section outlines a general protocol for the synthesis of 2-substituted-5-fluorobenzoxazole derivatives, a key step in the exploration of this scaffold for drug discovery. The 2-chloro group is readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to generate a library of analogues.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 2-amino-5-fluorobenzoxazole derivatives.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring apparatus

-

Thin Layer Chromatography (TLC) plates and appropriate mobile phase

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

Procedure:

-

To a solution of this compound (1 equivalent) in an anhydrous solvent, add the desired amine (1.1-1.5 equivalents) and a base (2-3 equivalents).

-

Stir the reaction mixture under an inert atmosphere at room temperature or elevated temperature (e.g., 50-100 °C) until the reaction is complete, as monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-substituted-5-fluorobenzoxazole derivative.

-

Characterize the final product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Expected Yield: 60-90% (highly dependent on the nucleophile and reaction conditions).

Diagram 1: Synthetic Workflow for 2-Substituted-5-fluorobenzoxazoles

Caption: General workflow for the synthesis of 2-amino-5-fluorobenzoxazole derivatives.

II. Application in Anticancer Drug Discovery: VEGFR-2 Inhibition

Derivatives of the 5-fluorobenzoxazole scaffold have shown significant promise as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.

Mechanism of Action:

VEGFR-2 is activated upon binding of its ligand, VEGF-A. This leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. 2-Substituted-5-fluorobenzoxazole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling pathways.

Diagram 2: VEGFR-2 Signaling Pathway and Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-substituted-5-fluorobenzoxazole derivatives.

Quantitative Data: In Vitro Activity of 5-Fluorobenzoxazole Derivatives

The following table summarizes the in vitro biological activity of representative 2-substituted-5-fluorobenzoxazole derivatives against various cancer cell lines and their inhibitory activity against VEGFR-2 kinase.

| Compound ID | R-Group at 2-position | Cancer Cell Line | IC50 (µM)[1][2][3] | VEGFR-2 IC50 (nM)[2][3] |

| Comp-1 | 2-methoxyphenylamino | MCF-7 | 4.75 | 705.7 (pg/ml) |

| Comp-1 | 2-methoxyphenylamino | HepG2 | 4.61 | 705.7 (pg/ml) |

| Comp-2 | 2,5-dichlorophenylamino | MCF-7 | 6.87 | 636.2 (pg/ml) |

| Comp-2 | 2,5-dichlorophenylamino | HepG2 | 6.70 | 636.2 (pg/ml) |

| Comp-3 | 4-fluorophenylamino | MCF-7 | 8.2 | - |

| Comp-4 | 4-methylphenylamino | HepG2 | 3.22 | 974.7 (pg/ml) |

| Sorafenib | (Reference Drug) | MCF-7 | ~5-10 | 58 |

| Sorafenib | (Reference Drug) | HepG2 | ~5-10 | 58 |

Note: IC50 values for VEGFR-2 are presented as pg/ml of remaining protein concentration in some studies, indicating inhibition of the protein level. Lower values indicate higher inhibitory activity.

III. Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Kinase Assay (VEGFR-2)

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

Microplate (e.g., 96-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the substrate.

-

Add the test compounds to the wells (final DMSO concentration should be ≤1%).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of ADP produced).

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram 3: Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the IC50 of inhibitors against VEGFR-2 kinase.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (and a vehicle control, DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

IV. Conclusion

This compound is a promising and versatile scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse libraries of compounds. The application of its derivatives as potent inhibitors of VEGFR-2 highlights its potential in the discovery of new anticancer drugs. The provided protocols offer a foundation for the synthesis and biological evaluation of novel compounds based on this promising chemical entity. Further exploration of this scaffold may lead to the identification of drug candidates with improved efficacy and safety profiles for the treatment of cancer and potentially other diseases.

References

- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-5-fluorobenzoxazole: A Versatile Building Block for Organic Synthesis in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorobenzoxazole is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique structure, featuring a reactive chloro group at the 2-position and a fluorine atom at the 5-position, allows for diverse functionalization through nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes it an attractive starting material for the synthesis of a wide range of substituted benzoxazoles, a scaffold present in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential Glycogen Synthase Kinase-3 (GSK-3) inhibitors, a key target in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.

Application I: Synthesis of 2-Amino-5-fluorobenzoxazole Derivatives via Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the benzoxazole ring is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide array of functional groups, significantly expanding the chemical space for drug discovery. A primary application is the synthesis of 2-amino-5-fluorobenzoxazole derivatives by reacting this compound with primary or secondary amines.

General Reaction Scheme:

Table 1: Synthesis of 2-(Arylamino)-5-fluorobenzoxazole Derivatives

| Entry | Amine (R1R2NH) | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Aniline | 2-(Phenylamino)-5-fluorobenzoxazole | DMF, K₂CO₃, 120 °C, 8 h | 85 | [Hypothetical Data] |

| 2 | 4-Methoxyaniline | 5-Fluoro-2-(4-methoxyphenylamino)benzoxazole | NMP, DIPEA, 140 °C, 6 h | 92 | [Hypothetical Data] |

| 3 | Piperidine | 2-(Piperidin-1-yl)-5-fluorobenzoxazole | Acetonitrile, Et₃N, 80 °C, 12 h | 78 | [Hypothetical Data] |

Note: The data presented in this table is representative and based on typical yields for similar SNAr reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Synthesis of 2-(Phenylamino)-5-fluorobenzoxazole (Table 1, Entry 1)

Materials:

-

This compound

-

Aniline

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMF, add aniline (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-